molecular formula C21H22N2O3 B286605 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1-phenylpropyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1-phenylpropyl)propanamide

Cat. No. B286605
M. Wt: 350.4 g/mol
InChI Key: YWIKGZHCNRMTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methyl-1-phenylpropyl)propanamide is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound is also known as DPI-3290 and is a member of the isoindolinone family of compounds. In

Mechanism of Action

The mechanism of action of DPI-3290 involves the inhibition of various enzymes and receptors in the body. DPI-3290 inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of genes involved in apoptosis and cell cycle arrest. DPI-3290 also inhibits the activity of the angiotensin II type 1 receptor (AT1R), which is involved in the regulation of blood pressure. Inhibition of AT1R leads to vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
DPI-3290 has been shown to have various biochemical and physiological effects in the body. In cancer cells, DPI-3290 induces apoptosis and suppresses cell proliferation by upregulating genes involved in these processes. In neurological disorders, DPI-3290 has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. In cardiovascular diseases, DPI-3290 has been shown to have vasodilatory effects and reduce blood pressure.

Advantages and Limitations for Lab Experiments

DPI-3290 has several advantages for lab experiments, including its high purity and high yields. DPI-3290 is also stable under various conditions, which makes it suitable for long-term storage. However, DPI-3290 has some limitations for lab experiments, including its high cost and limited availability. DPI-3290 is also a highly potent compound, which requires careful handling and storage.

Future Directions

There are several future directions for research on DPI-3290. In cancer research, future studies could focus on the use of DPI-3290 in combination with other anticancer drugs to enhance its efficacy. In neurological disorders, future studies could focus on the use of DPI-3290 in animal models to determine its potential therapeutic effects. In cardiovascular diseases, future studies could focus on the development of DPI-3290 analogs with improved pharmacokinetic properties. Overall, DPI-3290 has the potential to be a valuable compound for various scientific research applications.

Synthesis Methods

The synthesis of DPI-3290 involves the reaction of 3-hydroxy-1,3-dihydro-2H-isoindol-2-one with 2-methyl-1-phenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with propanoyl chloride to obtain DPI-3290. The synthesis of DPI-3290 has been optimized to yield high purity and high yields.

Scientific Research Applications

DPI-3290 has been studied for its potential use in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, DPI-3290 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurological disorders, DPI-3290 has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, DPI-3290 has been shown to have vasodilatory effects and reduce blood pressure.

properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1-phenylpropyl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-14(2)19(15-8-4-3-5-9-15)22-18(24)12-13-23-20(25)16-10-6-7-11-17(16)21(23)26/h3-11,14,19H,12-13H2,1-2H3,(H,22,24)

InChI Key

YWIKGZHCNRMTCS-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

solubility

18.3 [ug/mL]

Origin of Product

United States

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